molecular formula C7H3BrClNS B2879925 1,2-Benzisothiazole, 5-bromo-3-chloro- CAS No. 907597-16-4

1,2-Benzisothiazole, 5-bromo-3-chloro-

Cat. No. B2879925
CAS RN: 907597-16-4
M. Wt: 248.52
InChI Key: KETKMCDPJRQYGE-UHFFFAOYSA-N
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Description

1,2-Benzisothiazole, 5-bromo-3-chloro-, also known as BITBC, is an organic compound with the molecular formula C7H3BrClNS . It has a molecular weight of 248.53 .


Molecular Structure Analysis

The molecular structure of 1,2-Benzisothiazole, 5-bromo-3-chloro- consists of a benzisothiazole core with bromo and chloro substituents . The exact positions of these substituents could influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 237.8±22.0 °C and a predicted density of 1.849±0.06 g/cm3 . Its pKa is predicted to be 0.47±0.50 .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Experimental Evidence for Phosphorus-Sulfur and Phosphorus-Nitrogen π-Bonding: Research on 1,3,2-benzazathiaphospholium, a related heteronaphthalenic framework, shows evidence of comparable strength in phosphorus-sulfur and phosphorus-nitrogen π-bonding. This experimental finding underlines the potential of incorporating 1,2-benzisothiazole derivatives in the synthesis of complex heterocyclic compounds with unique electronic properties (Burford et al., 1990).

Organic Synthesis and Chemical Reactivity

  • One-Step Synthesis of 5-Acylisothiazoles from Furans: A method demonstrates the conversion of furans into 5-acylisothiazoles, highlighting the versatile reactivity of related isothiazole structures. This regiospecific transformation provides a basis for synthesizing complex molecules from simpler precursors, showcasing the potential utility of 1,2-benzisothiazole derivatives in organic synthesis (Guillard et al., 2001).

Advances in Heterocyclic Chemistry

  • Recent Advances in Benzisothiazoles Chemistry: This comprehensive review discusses the chemistry of benzisothiazoles, covering their formation, physical, chemical, and biological properties. It highlights the applications of 1,2-benzisothiazole derivatives in various fields, such as their auxin-like activity, analgesic, antithrombogenic, fungicidal, anti-inflammatory activities, and diuretic effects. Such a broad range of activities emphasizes the compound's versatility in scientific research (Davis, 1985).

Novel Synthetic Approaches

  • Synthesis of New Heterocycles with Dicoordinated Phosphorus: Research into the synthesis of thiazolo[3,2-d][1,4,2]diazaphospholes and their derivatives, starting from 2-aminothiazolium bromides and phosphorus trichloride, illustrates the potential of 1,2-benzisothiazole frameworks in generating new heterocyclic compounds with interesting properties (Bansal et al., 1992).

properties

IUPAC Name

5-bromo-3-chloro-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETKMCDPJRQYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Chlorobenzo[d]isothiazole (10 g, 59.0 mmol) was added to a solution of bromine (3.2 mL, 62.0 mmol) and silver sulfate (19.6 g, 63.0 mmol) in sulfuric acid (200 mL). The resulting brown mixture was allowed to stir at room temperature for 2h under nitrogen. The color slowly faded to pale yellow as a white precipitate formed. The precipitate was collected by vacuum filtration and triturated with hexanes to yield 5-bromo-3-chlorobenzo[d]isothiazole as a white solid (3.8 g). 1H NMR (300 MHz, CDCl3): 8.18 (s, 1H), 7.8 (d, 1H), 7.64 ppm (d, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.6 g
Type
catalyst
Reaction Step One
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Chlorobenzo[d]isothiazole (10 g, 59.0 mmol) was added to a solution of bromine (3.2 mL, 62.0 mmol) and silver sulfate (19.6 g, 63.0 mmol) in sulfuric acid (200 mL). The resulting brown mixture was allowed to stir at room temperature for 2 h under nitrogen. The color slowly faded to pale yellow as a white precipitate formed. The precipitate was collected by vacuum filtration and triturated with hexanes to yield 5-bromo-3-chlorobenzo[d]isothiazole as a white solid (3.8 g). 1H NMR (300 MHz, CDCl3): 8.18 (s, 1H), 7.8 (d, 1H), 7.64 ppm (d, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.6 g
Type
catalyst
Reaction Step One

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